molecular formula C9H10FNO B1411946 5-(But-3-en-1-yloxy)-2-fluoropyridine CAS No. 1553211-67-8

5-(But-3-en-1-yloxy)-2-fluoropyridine

Cat. No.: B1411946
CAS No.: 1553211-67-8
M. Wt: 167.18 g/mol
InChI Key: AZNSFAUDCMJVQV-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yloxy)-2-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a but-3-en-1-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yloxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction can be represented as follows:

2-Fluoropyridine+But-3-en-1-olBase, RefluxThis compound\text{2-Fluoropyridine} + \text{But-3-en-1-ol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Fluoropyridine+But-3-en-1-olBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yloxy)-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom and the but-3-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

5-(But-3-en-1-yloxy)-2-fluoropyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or improved stability.

    Chemical Biology: It serves as a probe or ligand in studies involving biological systems and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yloxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The but-3-en-1-yloxy group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the but-3-en-1-yloxy group, making it less versatile in certain applications.

    5-(But-3-en-1-yloxy)pyridine: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    5-(But-3-en-1-yloxy)-3-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.

Uniqueness

5-(But-3-en-1-yloxy)-2-fluoropyridine is unique due to the combination of the fluorine atom and the but-3-en-1-yloxy group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, binding affinity, and overall versatility in various applications.

Properties

IUPAC Name

5-but-3-enoxy-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h2,4-5,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNSFAUDCMJVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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